6-Methyl-2-heptanol

説明

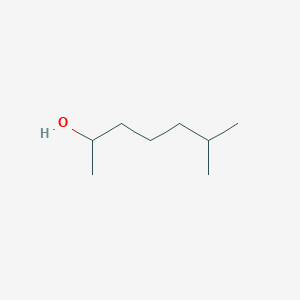

6-Methyl-2-heptanol (CAS 4730-22-7) is a branched-chain secondary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol . It is characterized by a hydroxyl group (-OH) at the second carbon and a methyl branch at the sixth carbon of a seven-carbon chain. Key physical properties include:

- Density: 0.82 g/cm³ at 20°C

- Boiling point: 171.9°C (at atmospheric pressure)

- Flash point: 67°C

- Refractive index: 1.423 (n²⁰D) .

The compound is stable under standard conditions and is typically stored in cool, dry environments . It is utilized in organic synthesis, such as in the preparation of alkyl iodides (e.g., 2-iodo-6-methylheptane) via reactions with iodine and triphenylphosphine . Additionally, it is identified as a volatile component in natural products, including mulberry fruits (Morus spp.) and plant extracts like Melia azedarach, contributing to flavor and aroma profiles .

特性

IUPAC Name |

6-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOUHTHQYOMLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871096 | |

| Record name | 2-Methylheptan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4730-22-7 | |

| Record name | 6-Methyl-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4730-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004730227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-heptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylheptan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Initiator Preparation

Benzylmagnesium chloride or bromide serves as the initiator, prepared by reacting benzyl chloride/bromotoluene with magnesium powder in tetrahydrofuran (THF). Optimal molar ratios of magnesium to benzyl halide (1:0.95–1.05) ensure efficient initiation.

Reaction with Ketone Precursors

The Grignard reagent reacts with 2-methyl-2-hepten-6-ketone to form 2,6-dimethyl-5-heptene-2-alcohol, which undergoes catalytic hydrogenation to yield the final alcohol. For this compound, substituting the ketone precursor with 6-methyl-2-heptanone could theoretically produce the target compound, though this remains untested in the cited literature.

Key Parameters:

-

Temperature: 20–60°C during ketone addition

-

Solvent: THF or toluene

-

Catalyst: Palladium on carbon (Pd/C) for hydrogenation

Catalytic Hydrogenation of Ketones

Reduction of 6-methyl-2-heptanone represents a direct route to this compound. While no explicit data exists in the provided sources, general protocols for ketone hydrogenation apply:

Reaction Conditions

-

Catalyst: Pd/C, Raney nickel, or platinum oxide

-

Pressure: 1–5 bar H₂

-

Solvent: Ethanol or ethyl acetate

-

Temperature: 25–80°C

Challenges

Steric hindrance from the methyl branch at C6 may slow reaction kinetics, necessitating higher pressures or temperatures.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Solvent and Intermediate : 6-Methyl-2-heptanol is utilized as a solvent in organic synthesis, facilitating various chemical reactions due to its polar nature and ability to dissolve a wide range of organic compounds.

2. Biology

- Pheromone Studies : Research indicates that this compound may function as a pheromone in certain insect species, which can be pivotal for pest management strategies.

- Antimicrobial Properties : The compound has demonstrated significant antifungal activity, particularly against Alternaria solani, by disrupting fungal cell integrity and affecting pathogenic gene expression .

3. Medicine

- Potential Anesthetic Agent : Preliminary studies suggest that this compound may modulate ion channels in nerve cells, leading to decreased neuronal excitability. This property could be explored for developing new anesthetic agents.

Industrial Applications

1. Fragrance and Flavor Industry

- Manufacturing : this compound is employed in creating fragrances and flavors due to its pleasant odor profile, making it suitable for cosmetic and food products .

2. Plasticizers

- The compound is also used in the production of plasticizers, which enhance the flexibility and durability of plastics.

Antifungal Activity

A study highlighted the antifungal effects of this compound against A. solani, where it significantly reduced fungal growth by over 78% at high concentrations (15 µL). The mechanism involved alterations in cell membrane permeability and disruption of intracellular structures, leading to increased ATP leakage from fungal cells .

| Study Focus | Results | Implications |

|---|---|---|

| Antifungal Effects | 78% reduction in A. solani growth | Potential eco-friendly fungicide development |

| Gene Expression | Downregulation of wetA and modulation of slt2 | Insight into the mechanisms of antifungal action |

Pheromone Role

Research into the role of this compound as a pheromone has shown potential applications in integrated pest management (IPM). Understanding its role could lead to innovative pest control methods that minimize chemical pesticide use.

作用機序

The mechanism of action of 6-Methyl-2-heptanol involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can lead to changes in cellular processes and signaling pathways. In the context of its use as an anesthetic, this compound is believed to modulate the activity of ion channels in nerve cells, leading to a decrease in neuronal excitability .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 6-Methyl-2-heptanol with structurally related alcohols, ketones, and acyl chlorides, highlighting differences in properties, reactivity, and applications.

Key Comparative Insights:

Structural and Functional Differences: this compound vs. 2-Heptanol: The methyl branch in this compound increases steric hindrance, reducing oxidation efficiency compared to linear 2-heptanol. However, this compound is readily oxidized in flow reactors under optimized conditions . Alcohol vs. Ketone: Oxidation of this compound yields 6-Methyl-2-heptanone, which has lower polarity and boiling point due to the absence of a hydroxyl group. The ketone is less reactive in nucleophilic substitutions but serves as a solvent or fragrance component . Acyl Chloride Reactivity: 6-Methylheptanoyl chloride, derived from the corresponding carboxylic acid, exhibits high electrophilicity, enabling rapid acylation reactions—unlike the alcohol, which requires activation for such transformations .

Natural Occurrence: this compound is detected in trace amounts (1.2% area) in Melia azedarach fruit extracts via GC-MS, with a retention time of 3.5 minutes . In contrast, linear alcohols like 2-heptanol are more commonly associated with microbial or industrial sources.

Synthetic Utility: this compound is a precursor for alkyl iodides, crucial intermediates in cross-coupling reactions . Its branched structure impedes epimerization during oxidation, as seen in menthol derivatives, ensuring stereochemical integrity in products .

Safety and Handling: While this compound poses minimal aquatic toxicity, 2-heptanol requires stringent safety measures (e.g., ventilation, PPE) due to its irritant properties .

生物活性

Overview

6-Methyl-2-heptanol, a secondary alcohol with the molecular formula CHO, is characterized by a hydroxyl group (-OH) attached to the second carbon of a heptane chain, along with a methyl group on the sixth carbon. This compound has garnered attention in various scientific fields, particularly for its biological activities, including antimicrobial properties and potential applications in agriculture and medicine.

- Molecular Formula: CHO

- IUPAC Name: 6-Methylheptan-2-ol

- Structural Characteristics: It features a branched structure that influences its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. One notable study highlights its effectiveness against Alternaria solani, a fungal pathogen responsible for early blight in crops. The compound demonstrated strong inhibition of conidial germination and mycelial growth, suggesting its potential as a biopesticide.

Mechanism of Action:

- Cell Membrane Disruption: Exposure to this compound resulted in increased permeability of the fungal cell membranes, leading to leakage of adenosine triphosphate (ATP) and other cellular contents. This was evidenced by increased extracellular ATP levels following treatment, indicating compromised membrane integrity .

- Morphological Changes: Scanning and transmission electron microscopy revealed significant abnormalities in the hyphal cells of A. solani, including thinner cell walls and damaged internal structures .

Case Studies

- Inhibition of A. solani: A study conducted on the antifungal effects of this compound found that it significantly reduced the growth of A. solani by affecting the expression levels of pathogenic genes such as slt2 and wetA, which are crucial for fungal growth and development .

- Potential Use in Agriculture: The compound's ability to disrupt fungal cell integrity positions it as a promising candidate for developing eco-friendly agricultural fungicides. Its effectiveness in controlling plant diseases could reduce reliance on synthetic chemicals, promoting sustainable farming practices .

Applications in Medicine

Beyond agricultural uses, this compound is being explored for its potential therapeutic properties:

- Anesthetic Properties: Preliminary research suggests that it may modulate ion channels in nerve cells, leading to decreased neuronal excitability, which could be beneficial in developing anesthetic agents.

- Pheromone Role: Some studies indicate its potential role as a pheromone in certain insect species, which could have implications for pest management strategies.

Data Summary

| Property | Details |

|---|---|

| Molecular Weight | 130.23 g/mol |

| Antimicrobial Activity | Effective against Alternaria solani |

| Mechanism | Disrupts cell membrane integrity |

| Applications | Agriculture (biopesticide), Medicine (anesthetic) |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-methyl-2-heptanol critical for experimental design?

- Answer : The compound (C8H18O, MW 130.23) has a boiling point of 171–172°C, density of 0.803 g/mL at 25°C, and flash point of 67°C . Its refractive index (n20: 1.423) and vapor pressure (uncertain in literature) are essential for distillation and storage protocols. Note discrepancies in reported melting points (-105°C vs. "uncertain"), requiring verification via differential scanning calorimetry (DSC) .

Q. How is this compound synthesized, and what purification methods are recommended?

- Answer : While direct synthesis routes are not detailed in the evidence, related alcohols like 2-heptanol suggest possible pathways such as Grignard reactions or catalytic hydrogenation of ketones. Purification typically involves fractional distillation (bp 171–172°C) or chromatography, leveraging its moderate polarity (logP ~1.42 estimated) .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Answer : As a combustible liquid (flash point 67°C), use flame-resistant equipment and avoid ignition sources. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Ensure ventilation to limit inhalation exposure (TLV not established) .

Q. How can this compound be identified and quantified in mixtures?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal. The compound elutes at ~3.5 minutes (retention time) with characteristic fragments at m/z 130 (molecular ion) and dominant peaks at m/z 59 (C3H7O+) and 71 (C4H7O+). Calibrate using commercial standards (purity >97%) .

Advanced Research Questions

Q. How do thermodynamic properties of this compound influence its industrial and laboratory applications?

- Answer : The enthalpy of vaporization (ΔvapH = 55.2 kJ/mol at 369 K) informs energy requirements for distillation. Critical temperature and pressure data are lacking, necessitating predictive models (e.g., Joback method) for process optimization .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., density, solubility)?

- Answer : Discrepancies in density (0.80–0.82 g/cm³) may arise from isomerism or measurement conditions. Validate via replicated experiments under controlled temperatures (e.g., 20°C vs. 25°C) and reference NIST/IUPAC guidelines. Solubility uncertainty requires empirical testing in polar/non-polar solvents .

Q. How is this compound utilized in studying enzyme-catalyzed reactions?

- Answer : Its branched structure serves as a substrate for alcohol dehydrogenases to probe steric effects on catalytic efficiency. Monitor reaction kinetics via GC or NMR, noting enantiomeric purity (chiral center at C2) impacts enzyme specificity .

Q. What advanced analytical techniques complement GC-MS for structural elucidation?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy provides stereochemical details: 1H NMR shows signals for the hydroxyl proton (~1.5 ppm, broad) and methyl groups (0.8–1.2 ppm). Infrared (IR) spectroscopy confirms the alcohol O-H stretch (~3350 cm⁻¹) .

Q. How can researchers address gaps in toxicological data for this compound?

- Answer : While acute toxicity is undocumented, adopt precautionary measures (e.g., LD50 estimation via OECD 423 guidelines). Use in vitro assays (e.g., Ames test) to assess mutagenicity, referencing structurally similar alcohols (e.g., 2-heptanol) for preliminary risk assessment .

Methodological Considerations

- Data Validation : Cross-reference properties with NIST Chemistry WebBook and PubChem to mitigate inconsistencies .

- Safety Compliance : Align storage (-20°C, desiccated) and disposal (incineration) with EPA/REACH regulations .

- Stereochemical Analysis : Use chiral columns (e.g., β-cyclodextrin) in GC to resolve enantiomers if synthetic routes yield racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。